molecular formula C26H28ClN5O10 B3061596 CD-832.HCl CAS No. 129904-55-8

CD-832.HCl

Cat. No.: B3061596
CAS No.: 129904-55-8
M. Wt: 606.0 g/mol
InChI Key: MWVXLKFCDZXILL-UHFFFAOYSA-N
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Chemical Reactions Analysis

CD-832.HCL undergoes various chemical reactions:

Major products formed from these reactions include dihydropyridine monoesters and other derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

CD-832.HCl is primarily utilized in the pharmaceutical industry for the following purposes:

  • Drug Solubilization : It enhances the solubility of poorly soluble drugs, improving their bioavailability. For instance, studies have shown that this compound can significantly increase the solubility of hydrophobic drugs like curcumin and certain anti-cancer agents .
  • Controlled Release Systems : The compound is employed in formulating controlled-release drug delivery systems. By forming complexes with active pharmaceutical ingredients (APIs), this compound allows for a sustained release profile, minimizing side effects and improving therapeutic outcomes .
  • Stabilization of Biologics : this compound has been shown to stabilize proteins and peptides during storage and formulation, making it crucial for biopharmaceutical applications .

Case Study: Enhanced Solubility of Curcumin

A study demonstrated that curcumin's solubility increased significantly when complexed with this compound. The solubility improved from 0.6 µg/mL to over 100 µg/mL, showcasing the potential for enhanced therapeutic use in cancer treatments .

Food Science Applications

In food science, this compound serves multiple functions:

  • Flavor Enhancement : It can encapsulate flavor compounds, protecting them from degradation while enhancing their release during consumption .
  • Shelf Life Extension : By forming complexes with antioxidants or preservatives, this compound helps in prolonging the shelf life of food products by preventing oxidation and microbial growth .
  • Nutraceutical Delivery : The compound aids in delivering bioactive compounds such as vitamins and minerals more effectively within food matrices .

Case Study: Use in Functional Foods

Research indicated that incorporating this compound into yogurt formulations improved the stability of added probiotics. The cyclodextrin effectively protected the probiotics from heat and pH changes during processing, leading to higher viability in the final product .

Environmental Applications

This compound is also being explored for its environmental applications:

  • Pollutant Remediation : The compound can form complexes with heavy metals and organic pollutants, facilitating their removal from contaminated water sources. Studies have shown that this compound can effectively sequester cadmium (Cd) ions from aqueous solutions .

Case Study: Heavy Metal Adsorption

In a recent study, this compound was tested for its ability to adsorb cadmium ions from wastewater. Results showed a significant reduction in Cd concentration from 50 mg/L to below permissible limits within 30 minutes of treatment .

Comparison with Similar Compounds

CD-832.HCL is compared with other calcium channel blockers such as nifedipine, diltiazem, and nicorandil:

This compound is unique due to its selective action on coronary arteries and its longer-lasting vasodilatory effects compared to these compounds .

Similar compounds include:

  • Nifedipine
  • Diltiazem
  • Nicorandil

Properties

CAS No.

129904-55-8

Molecular Formula

C26H28ClN5O10

Molecular Weight

606.0 g/mol

IUPAC Name

3-O-(3-nitrooxypropyl) 5-O-[2-(pyridine-3-carbonylamino)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C26H27N5O10.ClH/c1-16-21(25(33)39-11-5-12-41-31(37)38)23(18-6-3-8-20(14-18)30(35)36)22(17(2)29-16)26(34)40-13-10-28-24(32)19-7-4-9-27-15-19;/h3-4,6-9,14-15,23,29H,5,10-13H2,1-2H3,(H,28,32);1H

InChI Key

MWVXLKFCDZXILL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCNC(=O)C2=CN=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCCO[N+](=O)[O-].Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a solution of Compound 2 in chloroform was introduced hydrogene chloride gas, and evaporation of the solvent under reduced pressure gave the title compound.
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